molecular formula C24H30N4O6S B11078667 N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

Cat. No.: B11078667
M. Wt: 502.6 g/mol
InChI Key: ANAGBVHKJZAQHO-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes cyano, diethoxy, methoxy, and sulfonyl groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core benzamide structure, followed by the introduction of the cyano, diethoxy, methoxy, and sulfonyl groups through various chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of advanced technologies like automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as cell signaling modulation, apoptosis induction, or inhibition of cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity, stability, and specificity.

Properties

Molecular Formula

C24H30N4O6S

Molecular Weight

502.6 g/mol

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(4-methylpiperazin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C24H30N4O6S/c1-5-33-21-13-18(16-25)19(15-22(21)34-6-2)26-24(29)17-7-8-20(32-4)23(14-17)35(30,31)28-11-9-27(3)10-12-28/h7-8,13-15H,5-6,9-12H2,1-4H3,(H,26,29)

InChI Key

ANAGBVHKJZAQHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCN(CC3)C)OCC

Origin of Product

United States

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